molecular formula C8H6FNO2 B3021391 1-Fluoro-4-(2-nitrovinyl)benzene CAS No. 5153-69-5

1-Fluoro-4-(2-nitrovinyl)benzene

Cat. No.: B3021391
CAS No.: 5153-69-5
M. Wt: 167.14 g/mol
InChI Key: VRFSQVFSQAYHRU-AATRIKPKSA-N
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Description

1-Fluoro-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6FNO2. It is a pale yellow crystalline solid with a melting point of 100-102°C and a boiling point of approximately 254.5°C . This compound is slightly soluble in water and is known for its applications in various fields of scientific research and industry.

Scientific Research Applications

1-Fluoro-4-(2-nitrovinyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

“1-Fluoro-4-(2-nitrovinyl)benzene” is considered hazardous. It is toxic if inhaled, harmful if swallowed or in contact with skin, and may cause skin and eye irritation . It may also cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

1-Fluoro-4-(2-nitrovinyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions are primarily driven by the electrophilic nature of the nitrovinyl group, which can form covalent bonds with nucleophilic sites on biomolecules .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to alterations in gene expression and cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species, which can further impact cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 can result in the formation of a covalent adduct, thereby inhibiting the enzyme’s activity. This inhibition can disrupt the normal metabolic processes within the cell, leading to changes in gene expression and cellular function . Additionally, this compound can interact with DNA, causing mutations or other genetic alterations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained oxidative stress and chronic inhibition of key enzymes . These long-term effects can lead to cumulative damage to cellular components, ultimately affecting cell viability and function.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with other metabolic enzymes and cofactors . These interactions can alter metabolic flux and affect the levels of various metabolites within the cell. Additionally, the compound can influence the activity of enzymes involved in detoxification processes, such as glutathione S-transferase.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, its interaction with nuclear proteins can lead to its accumulation in the nucleus, where it can influence gene expression and DNA repair processes.

Preparation Methods

1-Fluoro-4-(2-nitrovinyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-fluoro-4-vinylbenzene. The reaction typically requires a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .

Industrial production methods often involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality this compound suitable for various applications .

Chemical Reactions Analysis

1-Fluoro-4-(2-nitrovinyl)benzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The vinyl group can be oxidized to form various oxidation products, depending on the oxidizing agent used.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group typically yields 1-fluoro-4-(2-aminoethyl)benzene, while nucleophilic substitution can produce a variety of substituted benzene derivatives .

Comparison with Similar Compounds

1-Fluoro-4-(2-nitrovinyl)benzene can be compared with other similar compounds such as:

    1-Fluoro-4-(2-nitroethenyl)benzene: This compound has a similar structure but differs in the position of the nitro group.

    4-Fluoro-β-nitrostyrene: Another closely related compound, it shares the nitrovinyl group but has different substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

1-fluoro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFSQVFSQAYHRU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281213
Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-69-5, 706-08-1
Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene, p-fluoro-beta-nitro-
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Record name Styrene, p-fluoro-beta-nitro-, (E)-
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Record name 706-08-1
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Record name 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene
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Record name p-fluoro-β-nitrostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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